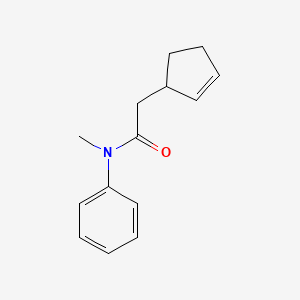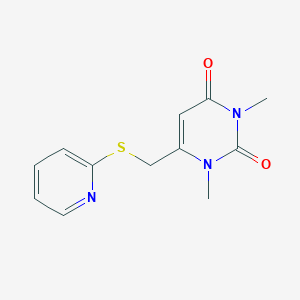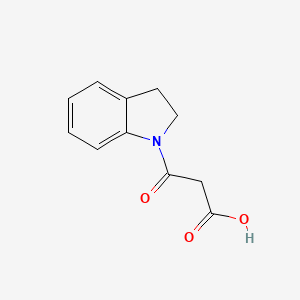
3-(1-Indolinyl)-3-oxopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Indolinyl)-3-oxopropionic acid, also known as indole-3-pyruvic acid (IPA), is an organic compound that belongs to the class of indole derivatives. IPA is a key intermediate in the biosynthesis of the plant hormone auxin, which plays a vital role in plant growth and development. In recent years, IPA has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Wirkmechanismus
The mechanism of action of IPA is complex and involves multiple pathways. In plants, IPA acts as a precursor for the synthesis of the plant hormone auxin, which regulates various physiological processes such as cell elongation, root development, and fruit ripening. In humans, IPA has been found to modulate various signaling pathways, including the NF-κB and Nrf2 pathways, which play a crucial role in inflammation and oxidative stress.
Biochemical and Physiological Effects
IPA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. IPA has also been found to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IPA is its versatility and potential applications in various fields. IPA is relatively easy to synthesize and can be used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds. However, one of the limitations of IPA is its instability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are numerous future directions for research on IPA. One potential area of research is the development of new methods for the synthesis of IPA, which could improve its stability and make it easier to work with in lab experiments. Another area of research is the identification of new applications for IPA, such as its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to elucidate the complex mechanisms of action of IPA and its potential interactions with other signaling pathways.
Synthesemethoden
IPA can be synthesized through various methods, including chemical synthesis and biological methods. The chemical synthesis of IPA involves the reaction of indole and pyruvic acid in the presence of a catalyst. The biological synthesis of IPA involves the use of microorganisms such as bacteria and fungi, which produce IPA through the tryptophan biosynthesis pathway.
Wissenschaftliche Forschungsanwendungen
IPA has been extensively studied for its potential applications in various fields. In agriculture, IPA has been shown to promote plant growth and enhance crop yield. In medicine, IPA has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. IPA has also been used as a precursor for the synthesis of various pharmaceuticals and biologically active compounds.
Eigenschaften
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBZXYSXLKTCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydroindol-1-yl)-3-oxopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

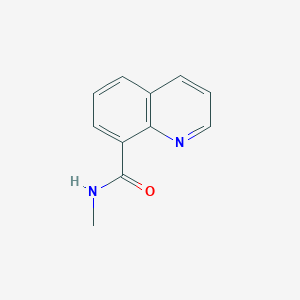

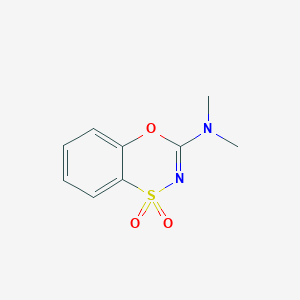
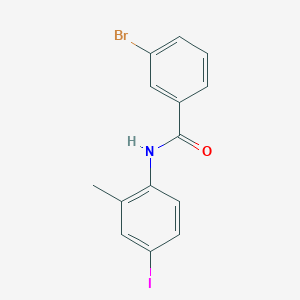
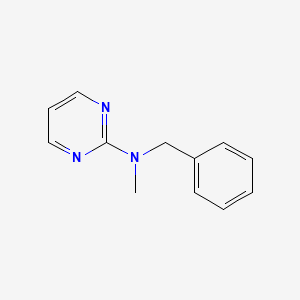
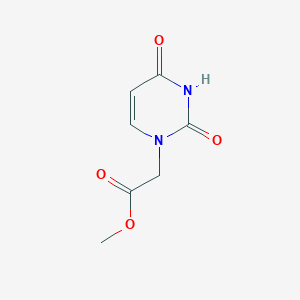
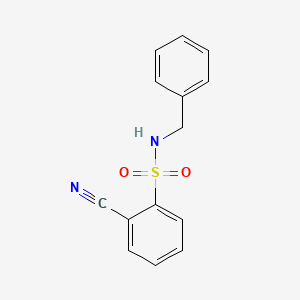


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B7441034.png)
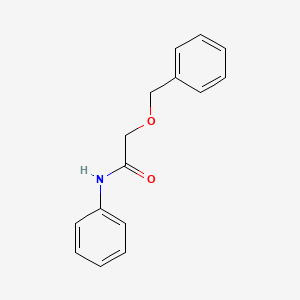
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
